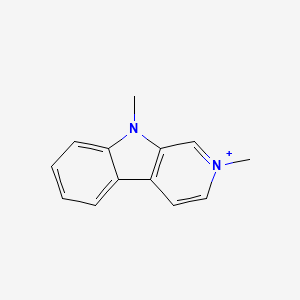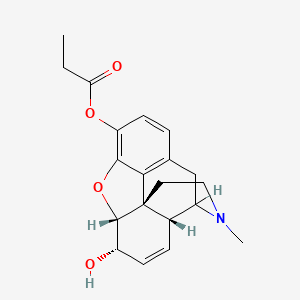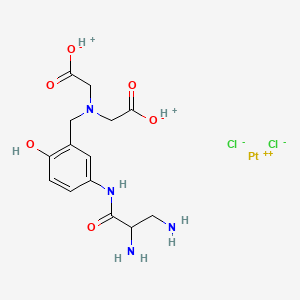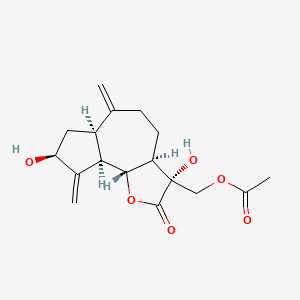
Solstitialin A 13-acetate
Vue d'ensemble
Description
Solstitialin A 13-acetate belongs to the class of organic compounds known as guaianolides and derivatives . It is a major allelochemical present in the leaf-surface extract of the highly invasive species Centaurea solstitialis .
Molecular Structure Analysis
The molecular formula of this compound is C17H22O6 . Its average molecular weight is 322.357 .Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities : Solstitialin A 13-acetate displayed remarkable antibacterial activity against isolated strains of Enterococcus faecalis at a concentration of 1 microgram per milliliter, which was close to the effective concentrations of ampicillin. It also showed significant antiviral activity against DNA viruses, being as potent as the reference compound acyclovir (Ozçelik, Gürbüz, Karaoğlu, & Yeşilada, 2009).
Anti-Ulcerogenic Effects : A study on the ethanol extract of CSS (Centaurea solstitialis ssp. solstitialis) exhibited significant anti-ulcerogenic effect on ethanol-induced ulcerogenesis model in rats. The chloroform fraction of this extract, containing this compound, was found to be the most effective with 99.5% ulcer inhibition (Yeşilada, Gürbüz, Bedir, Tatli, & Khan, 2004).
Evaluation in Various Ulcer Models : In vivo studies on rats and mice indicated that this compound was significantly effective in preventing lesions induced by various agents, including ethanol and indomethacin, and it showed potential in inhibiting gastric acidity and increasing gastric pH (Gürbüz & Yeşilada, 2007).
Toxic Effects in Cell Cultures : this compound showed toxicity to cultures of substantia nigra cells in rats, indicating potential neurotoxic effects. This might contribute to nigro-pallidal encephalomalacia, a condition observed in horses ingesting yellow star thistle (Cheng et al., 1992).
Antiproliferative Activity : this compound was isolated from Centaurea solstitialis and demonstrated antiproliferative activity on rat brain tumor cells (C6) and human uterus carcinoma (HeLa) cells in vitro, indicating potential for cancer research applications (Erenler, Sen, Yaglıoglu, & Demirtaş, 2016).
Orientations Futures
The future directions for research on Solstitialin A 13-acetate could involve further exploration of its allelopathic properties and potential applications in weed control. Additionally, more research is needed to understand its synthesis, chemical reactions, mechanism of action, and safety profile .
Propriétés
IUPAC Name |
[(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-3-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-8-4-5-12-15(14-9(2)13(19)6-11(8)14)23-16(20)17(12,21)7-22-10(3)18/h11-15,19,21H,1-2,4-7H2,3H3/t11-,12+,13-,14-,15-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVYFPUTCCJWCJ-ODIPTECFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C2CCC(=C)C3CC(C(=C)C3C2OC1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@@H]2CCC(=C)[C@@H]3C[C@@H](C(=C)[C@@H]3[C@H]2OC1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24470-33-5 | |
| Record name | Solstitialin A 13-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024470335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(dimethylamino)ethyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1194802.png)
![2-[(1,3-dimethyl-2,6-dioxo-7-propyl-8-purinyl)thio]-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1194803.png)
![3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1194804.png)
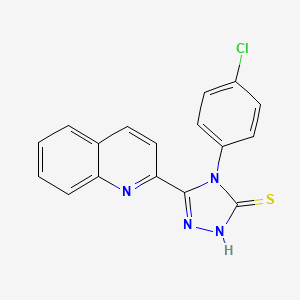
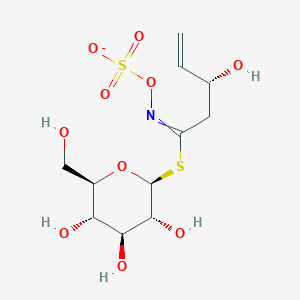



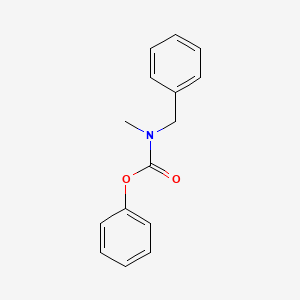
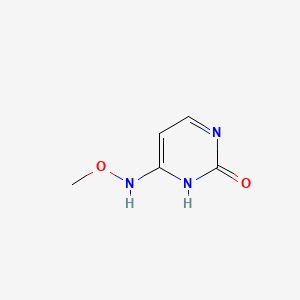
![3-[4-(3-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1194820.png)
